Potassium bicarbonate

Beschreibung

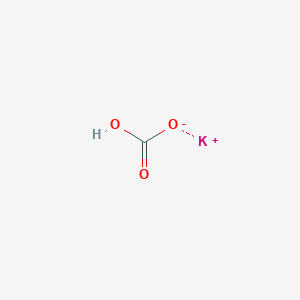

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJADVDDVDEDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KHCO3, CHKO3 | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | potassium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Potassium hydrogen carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydrogen_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021177 | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colourless crystals or white powder or granules, Colorless or white solid; [Merck Index] White odorless granules; [Alfa Aesar MSDS] | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble, Freely soluble in water. Insoluble in ethanol | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

298-14-6, 17353-70-7 | |

| Record name | Potassium bicarbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogencarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5Z15LEBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes before melting | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Potassium Bicarbonate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis methods for producing potassium bicarbonate (KHCO₃) in a research laboratory setting. The following sections detail various synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in the selection and implementation of the most suitable method for your research needs.

Introduction

This compound is a white, crystalline, inorganic compound with a wide range of applications in research and development. It serves as a source of potassium, a pH buffering agent, a reagent in organic synthesis, and a component in various formulations.[1] The choice of synthesis method for research applications often depends on the desired purity, scale, available starting materials, and laboratory equipment. This guide explores the most common and effective methods for preparing this compound, with a focus on procedures that can be readily adapted for a laboratory environment.

Synthesis via Carbonation of Potassium Carbonate

The carbonation of an aqueous solution of potassium carbonate is one of the most straightforward and widely used methods for synthesizing this compound.[1] The reaction proceeds by bubbling carbon dioxide gas through the solution, which leads to the precipitation of the less soluble this compound.

Reaction: K₂CO₃ + CO₂ + H₂O → 2KHCO₃[2]

Experimental Protocol

Materials:

-

Potassium carbonate (K₂CO₃)

-

Distilled or deionized water

-

Carbon dioxide (CO₂) gas cylinder with a regulator and diffuser stone

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Prepare a concentrated solution of potassium carbonate by dissolving it in distilled water. For example, a solution with a total alkali concentration of 750-800 g/L (calculated as potassium carbonate) can be used.[2]

-

Place the potassium carbonate solution in a beaker or flask equipped with a magnetic stir bar.

-

Begin stirring the solution to create a vortex.

-

Introduce carbon dioxide gas into the solution through a diffuser stone to ensure fine bubble dispersion.

-

Maintain the reaction temperature above 50°C.[2] A reaction pressure of 0.4 MPa can be applied to increase the rate of carbonation, though the reaction will also proceed at atmospheric pressure.[2]

-

Continue bubbling CO₂ through the solution. As the reaction progresses, this compound will precipitate due to its lower solubility.

-

The carbonation process can take several hours (e.g., 5-6 hours) depending on the scale and reaction conditions.[2]

-

Once the precipitation appears complete, stop the CO₂ flow and stirring.

-

Collect the precipitated this compound crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any unreacted potassium carbonate and other soluble impurities.

-

Dry the purified this compound crystals in an oven at a temperature below 100°C (e.g., 80°C) to prevent thermal decomposition back to potassium carbonate.[2] Alternatively, the crystals can be dried in a desiccator.

Process Workflow

Synthesis via Carbonation of Potassium Hydroxide

An alternative and also common method involves the carbonation of a potassium hydroxide solution. This reaction is highly exothermic and proceeds in two steps: first, the formation of potassium carbonate, followed by its conversion to this compound upon further carbonation.

Reactions:

-

2KOH + CO₂ → K₂CO₃ + H₂O

-

K₂CO₃ + CO₂ + H₂O → 2KHCO₃

Experimental Protocol

Materials:

-

Potassium hydroxide (KOH) pellets

-

Distilled or deionized water

-

Carbon dioxide (CO₂) gas cylinder with a regulator and diffuser stone

-

Ice bath

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Carefully prepare a solution of potassium hydroxide in distilled water. The dissolution of KOH is highly exothermic, so it is recommended to add the KOH pellets slowly to the water while cooling the container in an ice bath.

-

Once the KOH solution has cooled to room temperature, place it in a reaction vessel equipped with a magnetic stir bar.

-

Begin stirring the solution and introduce a stream of carbon dioxide gas through a diffuser stone.[3][4]

-

The reaction will generate heat, so it may be necessary to cool the reaction vessel to maintain a controlled temperature.

-

Initially, potassium carbonate will form. As the carbonation continues, the pH of the solution will decrease, and this compound will begin to precipitate.

-

Continue passing CO₂ through the solution until the precipitation is complete. This can be monitored by observing the cessation of further crystal formation.

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the product in an oven at a temperature below 100°C or in a desiccator.

Process Workflow

Ion Exchange Method

The ion exchange method is a valuable technique for producing this compound from potassium chloride, which is often a more readily available and less expensive starting material than potassium carbonate or hydroxide. This process typically involves the use of a cation exchange resin.

Reaction Principle:

-

Resin-H⁺ + KCl → Resin-K⁺ + HCl (Resin loading)

-

Resin-K⁺ + NH₄HCO₃ → Resin-NH₄⁺ + KHCO₃ (Elution and product formation)[2]

Experimental Protocol

Materials:

-

Strongly acidic cation exchange resin (e.g., 732 type)[5]

-

Potassium chloride (KCl)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Hydrochloric acid (HCl) for resin regeneration (if starting with a non-H⁺ form)

-

Distilled or deionized water

-

Chromatography column

-

Beakers

-

Evaporation apparatus (e.g., rotary evaporator)

Procedure:

-

Resin Preparation: If the cation exchange resin is not in the potassium form, it needs to be conditioned. Pack the resin in a chromatography column and wash it with distilled water. Pass a solution of potassium chloride through the column to convert the resin to the K⁺ form (Resin-K⁺).[2] Wash the column with distilled water to remove excess KCl.

-

Elution: Prepare a solution of ammonium bicarbonate. Pass the ammonium bicarbonate solution through the column containing the Resin-K⁺.[2]

-

Product Collection: As the ammonium bicarbonate solution flows through the column, an ion exchange reaction occurs, and a mixed dilute solution of this compound and ammonium bicarbonate is eluted.[2] Collect the eluate.

-

Separation and Purification: The collected eluate contains both the desired product and unreacted ammonium bicarbonate. The two can be separated by evaporation. Gently heating the solution will cause the decomposition of ammonium bicarbonate into ammonia and carbon dioxide gas, leaving behind a solution of this compound.[5]

-

Crystallization: Concentrate the resulting this compound solution by further gentle evaporation and then allow it to cool to induce crystallization.

-

Isolation and Drying: Collect the this compound crystals by filtration, wash with a minimal amount of cold distilled water, and dry as described in the previous methods.

Process Workflow

References

- 1. armandproducts.com [armandproducts.com]

- 2. Preparation of potassium bicarbonate_Chemicalbook [m.chemicalbook.com]

- 3. you-iggy.com [you-iggy.com]

- 4. CO2 + KOH → KHCO3 - Balanced equation | Chemical Equations online! [chemequations.com]

- 5. Production process of potassium carbonate - Eureka | Patsnap [eureka.patsnap.com]

"physicochemical properties of potassium bicarbonate solutions"

An In-depth Technical Guide to the Physicochemical Properties of Potassium Bicarbonate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (KHCO₃) is an inorganic compound with the IUPAC name potassium hydrogencarbonate.[1] It is a white, crystalline, odorless solid that is stable under normal conditions.[1][2][3] In aqueous solutions, it demonstrates a mildly basic nature, making it a crucial component in various applications, including as a pH buffering agent in medications, a source of carbon dioxide in effervescent formulations, an electrolyte, and a reagent in chemical synthesis.[1][4][5] For professionals in research and drug development, a thorough understanding of the physicochemical properties of this compound solutions is paramount for formulation design, process optimization, and ensuring product stability and efficacy.

This guide provides a comprehensive overview of the core physicochemical properties of aqueous this compound solutions, including detailed quantitative data, experimental methodologies for their determination, and visualizations of key chemical processes.

Core Physicochemical Properties

The behavior of this compound in an aqueous medium is defined by several key physical and chemical properties. These properties are highly dependent on the concentration of the solute and the temperature of the solution.

Solubility

This compound is readily soluble in water but is practically insoluble in organic solvents like alcohol.[1][2] Its solubility in water increases significantly with temperature.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) | Solubility (% by weight) |

| 0 | 22.7[6] | 17[3] |

| 10 | 27.9[6] | - |

| 20 | 33.3[1][2][6] | 23[3] |

| 25 | 36.5[6] | - |

| 30 | 39.1[6] | - |

| 40 | 45.6[6] | 30[3] |

| 60 | 60.0[6][7] | 37[3] |

| 70 | 68.3[6] | - |

Density

The density of this compound solutions is a direct function of concentration and temperature. As the concentration of KHCO₃ increases, the density of the solution increases. Conversely, an increase in temperature leads to a decrease in density.[8][9][10]

Table 2: Density of Aqueous this compound Solutions

| Concentration (% by weight) | Temperature (°C) | Density (g/cm³) |

| 10 | 20 | 1.065[6] |

Note: Comprehensive data for a wide range of pure KHCO₃ solutions is limited in the surveyed literature. However, studies on mixed K₂CO₃/KHCO₃ systems confirm the trend of increasing density with concentration and decreasing density with temperature.[10]

pH

Aqueous solutions of this compound are mildly alkaline.[11] This is due to the hydrolysis of the bicarbonate ion (HCO₃⁻), which acts as a weak base. The pH of these solutions typically ranges from 8.0 to 8.6.[4][12] The pH is influenced by concentration, though it is a buffered system, and decreases with increasing temperature.[10]

Table 3: pH of Aqueous this compound Solutions at Room Temperature

| Concentration | pH |

| 1% Solution (at 25°C) | ~8.2[3] |

| 1 mM Solution | 8.27[5] |

| 10 mM Solution | 8.25[5] |

| 100 mM Solution | 8.13[5] |

| 1 M Solution (at 20°C) | 8.2[13] |

Viscosity

The viscosity of this compound solutions increases with concentration.[14] Compared to salts like potassium carbonate, which are strong "structure makers," this compound is considered a weak structure maker, meaning it only slightly increases the viscosity of water.[14]

Table 4: Dynamic Viscosity of Aqueous this compound Solution

| Concentration (% by weight) | Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 10 | 20 | 1.145[6] |

Electrical Conductivity

As an electrolyte, this compound dissociates in water into potassium (K⁺) and bicarbonate (HCO₃⁻) ions.[15] These mobile ions allow the solution to conduct electricity. The electrical conductivity is dependent on several factors:

-

Concentration: Conductivity generally increases with concentration, as this increases the number of charge-carrying ions.[15] At very high concentrations, ion-ion interactions can slightly impede this relationship.

-

Temperature: Higher temperatures typically increase ion mobility, leading to higher conductivity.[8][9]

Table 5: Electrical Conductivity of Aqueous this compound Solutions

| Temperature (K) | Molality (mol/kg) | Electrical Conductivity (S/m) |

| 278.15 | 0.499 | 4.091 |

| 278.15 | 0.999 | 7.424 |

| 298.15 | 0.499 | 5.922 |

| 298.15 | 0.999 | 10.630 |

| 313.15 | 0.499 | 7.408 |

| 313.15 | 0.999 | 13.170 |

| 328.15 | 0.499 | 9.006 |

| 328.15 | 0.999 | 15.840 |

| 348.15 | 0.499 | 11.130 |

| 348.15 | 0.999 | 19.310 |

| 363.15 | 0.499 | 12.820 |

| 363.15 | 0.999 | 22.060 |

(Data sourced from Cheméo, referencing "Electrical Conductivity of Electrolytes Found In Natural Waters from (5 to 90) deg C")[16]

Chemical Equilibrium in Aqueous Solution

When this compound dissolves in water, it dissociates into potassium ions (K⁺) and bicarbonate ions (HCO₃⁻). The bicarbonate ion exists in a dynamic equilibrium with carbonic acid (H₂CO₃) and carbonate ions (CO₃²⁻). This equilibrium is fundamental to its buffering capacity. At elevated temperatures (above 150°C), the bicarbonate ion can decompose into carbonate and aqueous CO₂.[17]

Caption: Ionic equilibrium of this compound in an aqueous solution.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are methodologies for measuring the key properties of KHCO₃ solutions.

General Experimental Workflow

The measurement of most physicochemical properties follows a general workflow that ensures accuracy and reproducibility. This involves careful sample preparation, instrument calibration, temperature-controlled measurement, and data recording.

Caption: Generalized workflow for measuring physicochemical properties.

Density Measurement

-

Apparatus: A digital densitometer with temperature control.

-

Calibration: Calibrate the instrument using dry air and high-purity, degassed water at a known temperature.

-

Sample Preparation: Prepare KHCO₃ solutions of known concentrations by mass using an analytical balance.

-

Measurement:

-

Set the densitometer to the desired measurement temperature.

-

Inject the sample solution into the measurement cell, ensuring no air bubbles are present.[10]

-

Allow the reading to stabilize, indicating thermal equilibrium has been reached.

-

Record the density measurement.

-

Clean and dry the cell thoroughly between samples to prevent cross-contamination.

-

pH Measurement

-

Apparatus: A calibrated pH meter with a glass electrode and an automatic temperature compensation (ATC) probe. A temperature-controlled water bath or jacketed beaker is required.

-

Calibration: Perform a two- or three-point calibration using standard buffer solutions (e.g., pH 4, 7, and 10) that bracket the expected sample pH.

-

Measurement:

-

Place a known volume of the KHCO₃ solution into a beaker and bring it to the target temperature using the water bath.[18]

-

Immerse the pH electrode and ATC probe in the solution.

-

Allow the solution to stir gently to ensure homogeneity.

-

Record the pH value once the reading has stabilized.

-

Rinse the electrode with deionized water and blot dry before measuring the next sample.

-

Electrical Conductivity Measurement

-

Apparatus: A conductivity meter with a conductivity cell (probe). A temperature-controlled water bath is essential as conductivity is highly temperature-dependent.[19]

-

Calibration:

-

Determine the cell constant by measuring the conductivity of a standard potassium chloride (KCl) solution of known concentration and temperature.[20]

-

Rinse the cell thoroughly with deionized water.

-

-

Measurement:

-

Immerse the conductivity cell in the sample solution, ensuring the electrodes are fully submerged.

-

Allow the sample to equilibrate to the target temperature in the water bath.[21]

-

Record the conductivity reading once it is stable. The measurement is often performed using an AC impedance method to avoid electrode polarization.[20]

-

Thoroughly rinse the cell with deionized water between measurements.

-

Viscosity Measurement

-

Apparatus: A viscometer (e.g., a cone-and-plate or capillary viscometer) equipped with a temperature-controlled jacket.

-

Calibration: Calibrate the instrument using viscosity standards with known values at the measurement temperatures.

-

Measurement:

-

Place the sample solution into the viscometer.

-

Allow the sample to reach thermal equilibrium at the set temperature.

-

Perform the measurement according to the instrument's operating principle (e.g., measuring the torque required to rotate a spindle at a constant speed).

-

Record the dynamic viscosity.

-

Ensure the instrument is cleaned meticulously between samples.

-

Assay by Potentiometric Titration

While primarily a method for determining concentration, potentiometric titration is a key experimental protocol for analyzing carbonate/bicarbonate solutions.

-

Apparatus: An automatic potentiometric titrator with a combined pH glass electrode.[22]

-

Reagents: Standardized hydrochloric acid (HCl) titrant (e.g., 0.1 M), carbonate-free deionized water.

-

Procedure:

-

Accurately weigh and dissolve a sample of KHCO₃ in a known volume of carbonate-free deionized water.[22]

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized HCl. The titrator will record the pH as a function of the volume of titrant added.

-

The equivalence point, corresponding to the neutralization of bicarbonate, is identified by the inflection point in the titration curve.[23] This allows for a precise calculation of the bicarbonate concentration.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. armandproducts.com [armandproducts.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 298-14-6 [chemicalbook.com]

- 6. potassium hydrogen carbonate [chemister.ru]

- 7. finechemicals.panpage.de [finechemicals.panpage.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Density, Refractive Index, Electrical Conductivity, pH, and FT-IR and UV-Vis Spectra of Potassium Carbonate-Potassium Bicarbonate-Water System [kth.diva-portal.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. This compound: Properties and Uses You Should Know [vinatiorganics.com]

- 13. chembk.com [chembk.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the electrical conductivity of a this compound solution? - Blog [sxleixinchem.com]

- 16. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. diva-portal.org [diva-portal.org]

- 19. Electrical Conductivity Measurement of Electrolyte Solution [jstage.jst.go.jp]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. metrohm.com [metrohm.com]

- 23. CN104090015A - Method for detecting contents of potassium carbonate and this compound in desulfuration solution - Google Patents [patents.google.com]

Potassium Bicarbonate: A Comprehensive Technical Review for Researchers and Drug Development Professionals

CAS Number: 298-14-6

This technical guide provides an in-depth overview of potassium bicarbonate, a compound of significant interest in research and pharmaceutical development. This document details its chemical and physical properties, safety information, experimental protocols for its analysis, and its role in cellular signaling pathways.

Safety Data Sheet Summary

This compound is generally recognized as a safe substance when handled appropriately. It is a white, odorless, crystalline solid. Key safety information is summarized below.

| Hazard Statement | Precautionary Statement |

| Not classified as hazardous according to GHS. | Use personal protective equipment as required. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. |

| First Aid Measures | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Skin Contact | Wash with plenty of soap and water. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Quantitative Data

The physical and chemical properties of this compound are crucial for its application in research and formulation development.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | KHCO₃ | [1][2] |

| Molecular Weight | 100.12 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | 22.4 g/100 mL at 20 °C | |

| pH (0.1M solution) | 8.2 | |

| Decomposition Temperature | 100-120 °C | [3] |

Effects on Bone Turnover Markers in Older Adults

A randomized, double-blind, placebo-controlled study investigated the effects of this compound supplementation on biochemical markers of bone turnover in adults aged 50 and older.[4]

| Treatment Group | Change in Urinary N-telopeptide (NTX)/Creatinine | Change in Urinary Calcium/Creatinine |

| Placebo | Baseline | Baseline |

| This compound (1 mmol/kg) | Significant Reduction | Significant Reduction |

| This compound (1.5 mmol/kg) | Significant Reduction | Significant Reduction |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of this compound.

Assay of this compound by Potentiometric Titration

This method is used to determine the purity of this compound and is adapted from the United States Pharmacopeia (USP).[1][2]

Principle: The bicarbonate is titrated with a standardized acid (hydrochloric acid). The endpoint is detected by a significant change in pH, measured by a potentiometer.

Apparatus:

-

OMNIS Sample Robot S with Dis-cover

-

OMNIS Dosing Module

-

OMNIS Professional Titrator

-

dEcotrode Plus pH electrode[5]

Reagents:

-

This compound Sample

-

Standardized 1 N Hydrochloric Acid (HCl)

-

Methyl Red Indicator

-

Carbonate-free deionized water

Procedure:

-

Accurately weigh approximately 4 g of the this compound sample.

-

Dissolve the sample in 100 mL of carbonate-free deionized water.

-

Add a few drops of methyl red indicator.

-

Titrate with 1 N hydrochloric acid VS, stirring constantly, until the solution becomes faintly pink.

-

Heat the solution to boiling, then cool.

-

Continue the titration until the pink color no longer fades after boiling.

-

The equivalence point is determined from the titration curve.

Calculation: Each mL of 1 N hydrochloric acid is equivalent to 100.1 mg of KHCO₃.[1]

Clinical Trial Protocol: Effect of this compound on Bone and Muscle in Older Adults

This protocol outlines a study to determine the effectiveness of potassium and bicarbonate in reducing bone loss and muscle wasting.[6][7]

Study Design: Double-blind, randomized, placebo-controlled trial.

Participants: Men and women aged 50 years and older.

Intervention:

-

Group 1: this compound (67.5 mmol/d)

-

Group 2: Potassium chloride (67.5 mmol/d)

-

Group 3: Sodium bicarbonate (67.5 mmol/d)

-

Group 4: Placebo (microcrystalline cellulose)

Duration: 3 months.

Primary Outcome Measures:

-

Change in serum parathyroid hormone (PTH).

-

Change in biochemical markers of bone turnover (e.g., urinary N-telopeptide).

-

Change in 24-hour urinary calcium excretion.

-

Change in urinary nitrogen excretion (as an indicator of muscle catabolism).

Procedure:

-

Participants are randomly assigned to one of the four treatment groups.

-

Supplements are administered daily in divided doses with meals.

-

All participants also receive daily calcium and vitamin D supplements.

-

Study visits occur at baseline, and at regular intervals (e.g., Days 21, 49, and 84) for blood and urine collection, and assessment of muscle function.

-

Dietary intake and pill compliance are monitored throughout the study.

Signaling Pathways and Cellular Mechanisms

This compound does not act through a single receptor-ligand signaling pathway. Instead, its physiological effects are mediated by its constituent ions, potassium (K⁺) and bicarbonate (HCO₃⁻), which are integral to fundamental cellular processes, particularly acid-base homeostasis and cellular excitability.

Bicarbonate as a Signaling Molecule

Bicarbonate ions can act as signaling molecules, influencing cellular function independent of their role in pH buffering. One key mechanism is the activation of soluble adenylyl cyclase (sAC).[8][9][10]

Caption: Bicarbonate activation of soluble adenylyl cyclase (sAC) signaling cascade.

Regulation of Intracellular pH by Bicarbonate Transporters

The transport of bicarbonate across the cell membrane is a critical mechanism for regulating intracellular pH (pHi). This process involves a family of bicarbonate transporters, such as the Sodium-Bicarbonate Cotransporters (NBCs) and the Anion Exchangers (AEs).[11][12][13]

Caption: Role of bicarbonate transporters in regulating intracellular pH.

Bicarbonate Modulation of Ion Channels

Intracellular bicarbonate levels have been shown to modulate the activity of certain ion channels, thereby influencing cellular excitability. For instance, bicarbonate can regulate the activity of KCNQ potassium channels, which are crucial for setting the resting membrane potential and preventing excessive neuronal firing.[14][15]

Caption: Bicarbonate modulation of KCNQ potassium channel activity and neuronal excitability.

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. Assay of potassium carbonate and this compound | Metrohm [metrohm.com]

- 3. youtube.com [youtube.com]

- 4. This compound Supplementation Lowers Bone Turnover and Calcium Excretion in Older Men and Women: A Randomized Dose-Finding Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metrohm.com [metrohm.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. scispace.com [scispace.com]

- 8. Molecular Mechanisms of Acid-Base Sensing by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Calcium and bicarbonate signaling pathways have pivotal, resonating roles in matching ATP production to demand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of bicarbonate in the regulation of intracellular pH in the mammalian ventricular myocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. portlandpress.com [portlandpress.com]

- 14. Intracellular Bicarbonate Regulates Action Potential Generation via KCNQ Channel Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular bicarbonate regulates action potential generation via KCNQ channel modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Solubility of Potassium Bicarbonate in Organic Solvents

An In-depth Technical Guide to the Solubility of Potassium Bicarbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (KHCO₃) in various organic solvents. Understanding the solubility of this inorganic salt is crucial for its application in diverse fields, including pharmaceuticals, materials science, and chemical synthesis, where non-aqueous systems are often employed. This document compiles available quantitative and qualitative solubility data, details experimental protocols for determining solubility, and presents a visual workflow for these procedures.

The solubility of this compound in organic solvents is generally low due to its ionic nature. Quantitative data is limited, with the most reliable information available for methanol.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 25 | 0.018[1] |

| Methanol | 35 | 0.038[1] |

Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Alcohols (general) | Insoluble[2][3] |

| Ethanol | Insoluble / Practically Insoluble[1][4][5][6][7][8] |

| Ethyl Acetate | Insoluble[1] |

| Acetone | Insoluble (inferred from potassium carbonate)[9] |

| Dioxane | Insoluble (inferred from potassium carbonate)[10] |

Experimental Protocols for Determining Low Solubility

Given the limited solubility of this compound in many organic solvents, a robust and sensitive experimental method is required for accurate determination. The recommended approach is the Shake-Flask Method to achieve equilibrium, followed by a highly sensitive analytical technique for quantification.

Preparation of a Saturated Solution: The Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[11][12][13][14]

Apparatus and Materials:

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass flasks or vials with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material) or centrifuge

-

This compound (anhydrous, high purity)

-

Organic solvent of interest (high purity)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.[11]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[11] It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

-

After equilibration, allow the solution to stand at the constant temperature to let the undissolved solid settle.

Separation of the Saturated Solution

To analyze the concentration of the dissolved solute, the saturated liquid phase must be carefully separated from the undissolved solid.

Procedure:

-

Withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.2 µm pore size) that is compatible with the organic solvent into a clean, dry container. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Alternatively, the sample can be centrifuged at a high speed to pellet the undissolved solid, and the clear supernatant can then be carefully collected.

Quantification of Dissolved this compound

Due to the expected low concentrations, a sensitive analytical method is required for accurate quantification.

This is a straightforward method but may lack the required sensitivity for very low solubilities.[15][16][17][18]

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume or mass of the clear, filtered saturated solution into the dish.

-

Gently evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the decomposition temperature of this compound, which starts around 100-120°C, or under reduced pressure).[19]

-

Once the solvent is fully evaporated, dry the residue in an oven at a suitable temperature (e.g., 70-80°C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The difference between the final and initial weights of the dish gives the mass of the dissolved this compound.

Ion chromatography is a highly sensitive method for quantifying ions and is suitable for determining low concentrations of potassium (K⁺) or bicarbonate (HCO₃⁻) ions.[20] It is important to note that the eluent composition in IC can alter the equilibrium between carbonate and bicarbonate.[21][22]

General Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

-

Inject the filtered saturated sample and the standard solutions into the ion chromatograph.

-

Separate the ions on a suitable column (e.g., a cation exchange column for K⁺ or an anion exchange column for HCO₃⁻).

-

Detect the ions using a conductivity detector.

-

Construct a calibration curve from the standard solutions and determine the concentration of the unknown sample.

HPLC with an ELSD is another sensitive technique for the analysis of non-volatile compounds like this compound that lack a UV chromophore.

General Procedure:

-

Prepare a calibration curve using standard solutions of this compound in the mobile phase.

-

Inject the filtered saturated sample into the HPLC system.

-

The analyte is separated on a suitable column (e.g., a mixed-mode or HILIC column).[23]

-

The eluent is nebulized and the solvent evaporated, leaving the non-volatile analyte particles to be detected by light scattering.

-

The concentration of the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is markedly low, with quantitative data being scarce. For most non-aqueous systems, it can be considered practically insoluble. For research and development purposes requiring precise solubility values, a rigorous experimental approach using the shake-flask method for equilibration, followed by a sensitive analytical technique such as Ion Chromatography or HPLC-ELSD, is recommended. The choice of the analytical method should be guided by the expected concentration range and the available instrumentation.

References

- 1. potassium hydrogen carbonate [chemister.ru]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. byjus.com [byjus.com]

- 4. This compound | KHCO3 | CID 516893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound EP BP Ph Eur USP FCC Food Grade Manufacturers [mubychem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 298-14-6 [chemicalbook.com]

- 8. Preparation of potassium bicarbonate_Chemicalbook [m.chemicalbook.com]

- 9. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. enamine.net [enamine.net]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pubs.acs.org [pubs.acs.org]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. pharmajournal.net [pharmajournal.net]

- 19. This compound - Wikipedia [en.wikipedia.org]

- 20. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]

- 21. Assay of potassium carbonate and this compound | Metrohm [metrohm.com]

- 22. metrohm.com [metrohm.com]

- 23. knauer.net [knauer.net]

The Thermal Decomposition of Potassium Bicarbonate: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium bicarbonate (KHCO3), detailing the underlying chemical mechanisms, reaction kinetics, and experimental methodologies used for its characterization. This information is critical for applications ranging from pharmaceutical manufacturing and excipient stability to materials science and chemical engineering.

Core Decomposition Pathway

The thermal decomposition of this compound is primarily a solid-state reaction that proceeds via a well-established pathway. When heated, this compound decomposes to form potassium carbonate (K2CO3), water (H2O), and carbon dioxide (CO2).[1][2][3][4] The overall stoichiometry of this principal reaction is:

2KHCO₃(s) → K₂CO₃(s) + H₂O(g) + CO₂(g)

This decomposition process is endothermic, meaning it requires an input of energy to proceed. The reaction typically initiates at temperatures between 100°C and 140°C and reaches completion by approximately 200°C to 220°C.[2][4][5][6]

While this overall reaction is widely accepted, more detailed investigations have revealed a more complex mechanistic landscape, particularly at the molecular level and at elevated temperatures.

Intermediate Species and Side Reactions

Studies utilizing infrared spectroscopy have shown that the decomposition in a solid matrix, such as a KBr pressed disk, can involve the initial breakdown of the cyclic bicarbonate dimer into two monomeric anions.[6][7] At higher temperatures (420-500°C), the formation of formate ions has also been observed as a secondary reaction product.[6][7]

Quantitative Decomposition Data

The thermal decomposition of this compound has been quantitatively characterized by various research groups. The following tables summarize key kinetic and thermodynamic parameters reported in the literature.

| Parameter | Value | Reference |

| Onset Decomposition Temperature | 364 K (91°C) | [8][9][10] |

| Temperature of Maximum Reaction Rate | 421.9 K (148.9°C) | [8][9][10] |

| Complete Decomposition Temperature | ~459 K (186°C) | [5] |

Table 1: Key Decomposition Temperatures of this compound

| Kinetic Parameter | Value | Method | Reference |

| Activation Energy (Ea) | 141.3 kJ/mol | TGA | [8][9][10][11] |

| Reaction Order (n) | 1.145 | TGA | [8][9][10][11] |

| Rate Constant for Dimer to Monomer | 7.2 x 10² exp[-(14 ± 2 kcal)/RT] s⁻¹ | Infrared Spectroscopy | [6][7] |

| Rate Constant for Formate Production | 7.6 x 10¹⁸ exp[-(49 ± 6 kcal)/RT] M⁻¹s⁻¹ | Infrared Spectroscopy | [6][7] |

Table 2: Kinetic Parameters for the Thermal Decomposition of this compound

Experimental Protocols

The study of the thermal decomposition of this compound relies on several key analytical techniques. The following sections detail the generalized experimental protocols for the most common methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature, providing information on decomposition temperatures and stoichiometry.

Methodology:

-

A small, finely ground sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the final residual mass are determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, providing information on the enthalpy of reaction (endothermic or exothermic nature) and transition temperatures.

Methodology:

-

A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The pans are heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured and plotted as a function of temperature. Endothermic events, such as decomposition, appear as peaks in the DSC thermogram.

Infrared Spectroscopy (IR)

Objective: To identify the chemical species present in a sample before, during, and after heating by analyzing the absorption of infrared radiation.

Methodology:

-

A pressed disk is prepared by mixing a small amount of this compound with an infrared-transparent matrix material, such as potassium bromide (KBr).

-

The initial infrared spectrum of the disk is recorded at room temperature using an FTIR spectrometer.

-

The disk is then heated to specific temperatures within a controlled cell, and spectra are recorded at various temperature intervals.

-

Changes in the infrared spectrum, such as the appearance or disappearance of characteristic absorption bands, are used to identify the formation of intermediates and final products.

Conclusion

The thermal decomposition of this compound is a well-characterized process that primarily yields potassium carbonate, water, and carbon dioxide. The reaction proceeds through a complex mechanism that can involve monomeric bicarbonate intermediates and the formation of formate at higher temperatures. Quantitative analysis using techniques such as TGA and DSC has provided valuable data on the kinetics and thermodynamics of this decomposition. A thorough understanding of this process is essential for professionals in fields where the thermal stability of this compound is a critical parameter.

References

- 1. Solved this compound KHCO3 decomposes to H20 and CO2 | Chegg.com [chegg.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. edu.rsc.org [edu.rsc.org]

- 4. Preparation of potassium bicarbonate_Chemicalbook [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Decomposition of Potassium Hydrogen Carbonate: Thermochemistry, Kinetics, and Textural Changes in Solids [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

"potassium bicarbonate crystal structure and polymorphism"

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Potassium Bicarbonate

Introduction

This compound (KHCO₃), an essential inorganic salt, finds widespread application in various industries, including pharmaceuticals, food production, and agriculture. In the pharmaceutical sector, it serves as an active pharmaceutical ingredient (API) for treating conditions like potassium deficiency and as an excipient in effervescent formulations. The solid-state properties of an API, particularly its crystal structure and polymorphism, are of paramount importance as they can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability, as well as its manufacturing process. This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of this compound, intended for researchers, scientists, and drug development professionals.

Crystal Structure of this compound (Form I)

At ambient temperature and pressure, this compound exists as a monoclinic crystalline solid, commonly referred to as Form I. The crystal structure of this form has been extensively studied and is well-characterized.

This compound crystallizes in the monoclinic space group P2₁/c. The structure consists of potassium cations (K⁺) and bicarbonate anions (HCO₃⁻). The bicarbonate ions form dimeric units, [(HCO₃)₂]²⁻, through hydrogen bonding.

Crystallographic Data for Form I

The crystallographic parameters for the monoclinic form of this compound at room temperature are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.11 |

| b (Å) | 5.67 |

| c (Å) | 3.71 |

| α (°) | 90 |

| β (°) | 103.75 |

| γ (°) | 90 |

| Volume (ų) | 309.8 |

| Z | 4 |

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. This compound is known to exhibit polymorphism under different temperature and pressure conditions.

Low-Temperature Polymorphism (Form II)

A reversible phase transition has been observed for this compound at low temperatures. Differential scanning calorimetry (DSC) studies have identified a structural phase transition at approximately 155 K (-118 °C). This low-temperature phase is referred to as Form II. The exact crystal structure of Form II has not been fully elucidated in the reviewed literature, and further research, particularly single-crystal X-ray diffraction at low temperatures, is required for a complete structural characterization.

High-Pressure Polymorphism (Form III)

This compound undergoes a pressure-induced phase transition at approximately 2.8 GPa at room temperature. This high-pressure polymorph, designated as Form III, has a different crystal structure from the ambient pressure form. Neutron diffraction and vibrational spectroscopy studies have been instrumental in characterizing this high-pressure phase.

Crystallographic Data for High-Pressure Form III

| Parameter | Value (at ~3 GPa) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.67 |

| b (Å) | 5.61 |

| c (Å) | 7.84 |

| α (°) | 107.84 |

| β (°) | 102.61 |

| γ (°) | 90.75 |

| Volume (ų) | 149.22 |

| Z | 2 |

Phase Transition Pathways

The polymorphic transitions of this compound can be visualized as a function of temperature and pressure.

Experimental Methodologies

Synthesis of this compound Crystals

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of an aqueous solution.

Protocol:

-

Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

-

Small single crystals will form over a period of several days to weeks.

-

Select a well-formed crystal for analysis.

Characterization Techniques

X-ray Diffraction (XRD)

Single-Crystal XRD:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected at a controlled temperature (e.g., 298 K for Form I, and below 155 K for Form II) using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.

-

The diffraction data is processed to determine the unit cell parameters, space group, and atomic coordinates.

Powder XRD (PXRD):

-

A finely ground powder of the sample is placed on a sample holder.

-

The sample is scanned over a range of 2θ angles (e.g., 5° to 70°) using a powder diffractometer.

-

The resulting diffraction pattern is used for phase identification and to assess sample purity.

Differential Scanning Calorimetry (DSC)

DSC is used to detect thermal events such as phase transitions and decomposition.

Protocol for Low-Temperature Phase Transition:

-

A small amount of the sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample is cooled to a low temperature (e.g., 100 K) in the DSC instrument under a nitrogen atmosphere.

-

The sample is then heated at a constant rate (e.g., 10 K/min) to a temperature above the transition point (e.g., 200 K).

-

The heat flow is monitored as a function of temperature to detect the endothermic peak corresponding to the phase transition from Form II to Form I.

-

A subsequent cooling run at the same rate will show the corresponding exothermic transition.

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are powerful techniques for identifying and differentiating polymorphs based on their unique vibrational modes.

FTIR Spectroscopy:

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Differences in the vibrational modes of the bicarbonate ion and the lattice vibrations can be used to distinguish between polymorphs.

Raman Spectroscopy:

-

The sample is placed under a Raman microscope.

-

A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample.

-

The scattered light is collected and analyzed to obtain the Raman spectrum.

-

This technique is particularly useful for in-situ studies of pressure-induced phase transitions in a diamond anvil cell.

Experimental Workflow for Polymorph Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound polymorphs.

Thermal Decomposition

It is crucial to distinguish between polymorphic transitions and chemical decomposition. Upon heating, this compound undergoes thermal decomposition to potassium carbonate, water, and carbon dioxide. This decomposition is an irreversible chemical change and not a polymorphic transition. The decomposition process typically starts at temperatures between 100 °C and 120 °C.

2 KHCO₃(s) → K₂CO₃(s) + H₂O(g) + CO₂(g)

Conclusion

This technical guide has provided a detailed overview of the crystal structure and polymorphism of this compound. The ambient form (Form I) is well-characterized as a monoclinic structure. Two additional polymorphs, a low-temperature phase (Form II) and a high-pressure phase (Form III), have been identified. While the high-pressure form has been structurally characterized as triclinic, further investigation is needed to fully elucidate the crystal structure of the low-temperature polymorph. The experimental methodologies outlined provide a framework for the synthesis and comprehensive characterization of these solid-state forms. A thorough understanding and control of the polymorphism of this compound are essential for ensuring the quality, stability, and efficacy of pharmaceutical products containing this compound.

The Natural Occurrence and Sourcing of Potassium Bicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence and various sources of potassium bicarbonate (KHCO₃). The information is tailored for a scientific audience, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Natural Occurrence

This compound is found in nature, albeit rarely, as the mineral kalicinite.[1][2][3] Its presence is primarily noted in specific geological and biological contexts.

Geological Manifestations

Kalicinite is a monoclinic mineral that is not found in widespread, economically viable deposits.[1] Its occurrences are typically localized and of limited scale.

-

Decomposition of Organic Matter: The type locality for kalicinite is Chippis, Valais, Switzerland, where it was identified as a product of the decomposition of a dead tree.[2][3] This suggests a formation pathway involving the leaching of potassium from organic matter and its subsequent reaction with carbon dioxide from microbial respiration or atmospheric sources.

-

Mineral Deposits: Kalicinite has also been reported in some mineral deposits, though it is not a primary ore for potassium.[1]

Table 1: Chemical Composition of Kalicinite (KHCO₃)

| Element | Symbol | % Weight |

| Oxygen | O | 47.94% |

| Potassium | K | 39.05% |

| Carbon | C | 11.99% |

| Hydrogen | H | 1.01% |

| Source: Mindat.org[1] |

Presence in Biological Systems

While not present in high concentrations as a stable salt, the constituent ions of this compound—potassium (K⁺) and bicarbonate (HCO₃⁻)—are fundamental components of biological fluids and play critical roles in physiological processes.

-

Intracellular and Extracellular Fluids: Potassium is the principal intracellular cation, essential for maintaining cell membrane potential, nerve impulse transmission, and muscle contraction. Bicarbonate is a crucial component of the blood's buffering system, regulating pH.

-

Blood Plasma: Research suggests that while potassium and bicarbonate ions are prevalent in blood plasma, the concentration of undissociated this compound is minimal, estimated to be around 0.03 mmol/L.

Table 2: Typical Concentrations of Potassium and Bicarbonate Ions in Human Physiological Fluids

| Fluid Compartment | Potassium (K⁺) Concentration | Bicarbonate (HCO₃⁻) Concentration |

| Blood Plasma | 3.5 - 5.0 mEq/L | 22 - 29 mEq/L |

| Intracellular Fluid | ~140 mEq/L | ~10 mEq/L |

Sources of this compound

The vast majority of this compound used in research, pharmaceuticals, and industry is not mined as kalicinite but is produced through chemical synthesis. Historical methods also utilized natural resources like plant ash.

Industrial Synthesis

The primary method for producing this compound is through the carbonation of potassium carbonate or potassium hydroxide.[4][5]

-

Carbonation of Potassium Carbonate: An aqueous solution of potassium carbonate is treated with carbon dioxide to precipitate this compound. K₂CO₃ + CO₂ + H₂O → 2KHCO₃

-

Carbonation of Potassium Hydroxide: A solution of potassium hydroxide is reacted with carbon dioxide. This reaction may proceed in two steps, with the initial formation of potassium carbonate. 2KOH + CO₂ → K₂CO₃ + H₂O K₂CO₃ + CO₂ + H₂O → 2KHCO₃

Plant Ash

Historically, plant ash, particularly from hardwoods, has been a significant source of potassium carbonate, known as potash.[6][7] This potassium carbonate can then be converted to this compound. The composition of wood ash can vary depending on the type of wood and combustion conditions.

Table 3: Typical Composition of Wood Ash

| Component | Concentration Range |

| Calcium Carbonate Equivalent | 25 - 50% |

| Potash (K₂O) | 1 - 10% |

| Phosphorus (P) | < 2% |

| Potassium (K) | ~4% |

| Source: University of Missouri Extension, University of Maine Cooperative Extension[7][8] |

Experimental Protocols

This section details methodologies for the analysis and quantification of this compound and its constituent ions from various sources.

Assay of this compound by Acid-Base Titration

This protocol is based on the United States Pharmacopeia (USP) method for the assay of this compound.[9]

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound sample

-

1 N Hydrochloric acid (HCl) volumetric solution

-

Methyl red indicator solution

-

Deionized water

-

Burette, beaker, magnetic stirrer, and stir bar

Procedure:

-

Accurately weigh approximately 4 g of the this compound sample.

-

Dissolve the sample in 100 mL of deionized water in a beaker.

-

Add a few drops of methyl red indicator solution to the beaker.

-

Titrate the solution with 1 N HCl from the burette, stirring continuously. Add the acid slowly until the solution turns a faint pink color.

-

Heat the solution to boiling. The pink color should fade.

-

Cool the solution to room temperature.

-

Continue the titration with 1 N HCl until the pink color no longer fades after boiling.

-

Record the total volume of HCl used.

Calculation: Each mL of 1 N HCl is equivalent to 100.1 mg of KHCO₃.[9] Purity (%) = (Volume of HCl (mL) × 100.1 mg/mL × 100) / (Weight of sample (mg))

Quantification of Bicarbonate in Soil via Saturated Paste Extract

This method is a standard procedure for assessing the soluble salt content in soil.[10]

Objective: To determine the concentration of bicarbonate ions in a soil sample.

Materials:

-

Soil sample, air-dried and passed through a 2 mm sieve

-

Deionized water

-

Beaker, spatula, filter funnel, vacuum flask, and filter paper

-

0.025 N Sulfuric acid (H₂SO₄) for titration

-

Appropriate indicator (e.g., a mixed indicator for endpoint determination)

Procedure:

-

Place approximately 200-400 g of the sieved soil sample into a beaker.

-

Slowly add deionized water while stirring with a spatula until a saturated paste is formed. The paste should be just wet enough to glisten, flow slightly when the container is tipped, and slide cleanly off the spatula.

-

Allow the paste to stand for at least one hour, then re-check for saturation, adding more water or soil if necessary.

-

Transfer the saturated paste to a filter funnel fitted with filter paper, placed on a vacuum flask.

-

Apply a vacuum to extract the soil solution. The extraction should be performed immediately to prevent changes in bicarbonate concentration due to CaCO₃ precipitation.[10]

-

Take a known volume of the extract and titrate with 0.025 N H₂SO₄ using an appropriate indicator to determine the bicarbonate concentration.

Mineral Phase Identification by X-ray Diffraction (XRD)

This protocol provides a general workflow for the identification of crystalline phases, such as kalicinite, in a solid sample.

Objective: To identify the crystalline mineral(s) present in a sample.

Materials:

-

Powder X-ray diffractometer

-

Sample holder

-

Mortar and pestle or micronizing mill

-

Sieve (<75 μm)

-

Reference mineral diffraction pattern database (e.g., ICDD)

Procedure:

-

Sample Preparation:

-

Grind the sample to a fine powder (ideally <10 μm) using a mortar and pestle or a micronizing mill to ensure random orientation of the crystallites.

-

Sieve the powder to ensure a uniform particle size.

-

Mount the powdered sample into the sample holder, ensuring a flat, smooth surface that is level with the holder's surface to prevent peak displacement.

-

-

Instrument Calibration:

-

Calibrate the XRD instrument using a standard reference material, such as silicon (Si) or quartz, to check for peak position and intensity accuracy.

-

-

Data Acquisition:

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, scan range (2θ), step size, and scan speed.

-

Initiate the scan. The instrument will measure the intensity of diffracted X-rays at different 2θ angles.

-

-

Data Analysis:

-

The output will be a diffractogram, which is a plot of diffraction intensity versus 2θ angle.

-

Identify the peaks in the diffractogram and determine their corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).

-

Compare the set of d-spacings and their relative intensities to a reference database (e.g., the International Centre for Diffraction Data's Powder Diffraction File) to identify the crystalline phases present in the sample.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Blood pH Buffering System

Caption: The bicarbonate buffer system in red blood cells and plasma, which maintains blood pH.

Fungicidal Mechanism of Action

Caption: Multi-faceted fungicidal action of this compound on fungal cells.

Chemical Leavening Workflow in Baking

Caption: Workflow of this compound as a chemical leavening agent in baking.

References

- 1. mindat.org [mindat.org]

- 2. Kalicinite Mineral Data [webmineral.com]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. metrohm.com [metrohm.com]

- 5. Assay of potassium carbonate and this compound | Metrohm [metrohm.com]

- 6. This compound [drugfuture.com]

- 7. anlab.ucdavis.edu [anlab.ucdavis.edu]

- 8. Saturated Paste And Saturation Percentage [anlaborders.ucdavis.edu]

- 9. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 10. worldagroforestry.org [worldagroforestry.org]

The Pivotal Role of Potassium Bicarbonate in Cellular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bicarbonate (KHCO₃) is a crucial, yet often overlooked, molecule in cellular biology. Beyond its simple role as a potassium salt, it is a key player in the intricate dance of maintaining intracellular pH (pHi), facilitating ion transport, and influencing a cascade of signaling pathways. This technical guide provides an in-depth exploration of the multifaceted roles of this compound at the cellular level. We delve into its fundamental contributions to physiological processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and leverage the cellular functions of this compound in their work.

Introduction

Potassium (K⁺) is the most abundant intracellular cation, and its electrochemical gradient across the plasma membrane is fundamental to numerous cellular functions, including nerve impulse transmission, muscle contraction, and maintaining cell volume.[1] Bicarbonate (HCO₃⁻), the principal physiological buffer, is critical for maintaining pH homeostasis in both intracellular and extracellular compartments.[2] The combination of these two ions in the form of this compound provides a unique tool for influencing cellular physiology, primarily through the modulation of intracellular pH and its downstream effects on various cellular components.

This guide will explore the core cellular functions influenced by this compound, with a focus on:

-

Intracellular pH Regulation: The mechanisms by which bicarbonate transport modulates pHi.

-

Ion Transport and Homeostasis: The interplay between bicarbonate, potassium, and other key ions, particularly through the Na⁺/K⁺-ATPase and Na⁺/HCO₃⁻ cotransporters.

-

Cellular Signaling: The impact of bicarbonate-induced pHi changes on signaling pathways and cellular processes.

Intracellular pH Regulation by Bicarbonate

The maintenance of a stable intracellular pH is paramount for normal cellular function, as even minor fluctuations can significantly impact enzyme activity, protein conformation, and overall metabolic processes.[3] Bicarbonate plays a central role in this regulation through a sophisticated system of transporters that shuttle HCO₃⁻ across the cell membrane.

Bicarbonate Transport Systems

The movement of bicarbonate across the plasma membrane is mediated by two main families of transporters: the SLC4 family of bicarbonate transporters and the SLC26 family of anion exchangers.[2]

-

Sodium-Bicarbonate Cotransporters (NBCs): These transporters, part of the SLC4 family, typically move Na⁺ and HCO₃⁻ in the same direction across the membrane. The stoichiometry of this transport is crucial; for instance, the renal electrogenic Na⁺:HCO₃⁻ cotransporter (NBCe1) has a stoichiometry of 1 Na⁺ to 3 HCO₃⁻, which, under physiological conditions, drives bicarbonate out of the cell.[4][5][6] In contrast, a 1:2 stoichiometry, as seen in pancreatic duct cells, facilitates bicarbonate influx.[6][7]

-

Chloride-Bicarbonate Exchangers (AEs): These transporters, also in the SLC4 family, mediate the electroneutral exchange of Cl⁻ for HCO₃⁻.

-

Sodium-Driven Chloride-Bicarbonate Exchangers (NDCBEs): These transporters couple the movement of Na⁺ and HCO₃⁻ to the counter-transport of Cl⁻.

The activity of these transporters is tightly regulated by intracellular and extracellular pH, substrate availability, and post-translational modifications.

The Bicarbonate-Carbon Dioxide Buffer System

The efficacy of bicarbonate as a pH buffer is intrinsically linked to its equilibrium with carbon dioxide (CO₂), a reaction catalyzed by carbonic anhydrases (CAs):

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

The rapid interconversion between CO₂ and HCO₃⁻ allows the cell to quickly buffer changes in proton concentration. The volatile nature of CO₂ also provides a mechanism for the rapid elimination of acid from the body via respiration.

Interplay with Ion Transport and Homeostasis

This compound's influence extends beyond direct pH buffering; it significantly impacts the transport and homeostasis of other critical ions, most notably sodium (Na⁺) and potassium (K⁺).

The Na⁺/K⁺-ATPase Pump

The Na⁺/K⁺-ATPase, or sodium pump, is a vital enzyme that actively transports Na⁺ out of the cell and K⁺ into the cell, establishing the steep electrochemical gradients for these ions.[8] The activity of this pump is indirectly influenced by bicarbonate transport.